2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocyclic system known for its role in kinase inhibition and therapeutic applications. The compound’s structure includes:
- A naphthalen-1-ylmethyl substituent at position 5 of the pyrazolo-pyrimidinone scaffold, enhancing hydrophobic interactions in binding pockets.
- A 2-methylbenzamide group linked via an ethyl chain to position 1 of the core, contributing to hydrogen bonding and steric effects.
- A 4-oxo moiety at position 4, critical for stabilizing the enolic tautomer and influencing electronic properties.
Properties
IUPAC Name |
2-methyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-18-7-2-4-11-21(18)25(32)27-13-14-31-24-23(15-29-31)26(33)30(17-28-24)16-20-10-6-9-19-8-3-5-12-22(19)20/h2-12,15,17H,13-14,16H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDRNUKTERUZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a β-keto ester can form the pyrazole ring, which is then fused with a pyrimidine ring through further cyclization reactions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable electrophile.
Formation of the Benzamide Group: The final step involves the amidation reaction, where the amine group of the pyrazolo[3,4-d]pyrimidine derivative reacts with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the naphthalene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyrimidine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives or substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Insights :
- The 2-methylbenzamide moiety may improve metabolic stability relative to fluorinated benzamides (Example 53), where fluorine atoms could introduce susceptibility to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Hypothetical comparisons based on substituent effects:
Key Observations :
- The naphthalene group in the target compound likely lowers solubility compared to Example 53’s fluorochromen system, necessitating formulation optimization .
- Methyl substitution on benzamide may reduce crystallinity compared to Example 53’s fluorinated analog, impacting solid-state stability .
Methodological Considerations in Comparison
- Similarity Metrics : Tanimoto and Dice coefficients () would highlight differences in fingerprint regions (e.g., MACCS keys) due to naphthalene vs. fluorophenyl groups .
- Crystallography Tools : Structural determination likely employs SHELX () or WinGX () for refinement, though resolution limits could affect conformational analysis .
Biological Activity
The compound 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, identified by its CAS number 922046-50-2, belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents and inhibitors of various molecular targets.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 437.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a naphthalenylmethyl group and a benzamide moiety, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival. For instance, related compounds have demonstrated significant anti-proliferative effects against various cancer cell lines. Specifically, one study reported that certain derivatives exhibited IC50 values as low as 0.016 µM against wild-type EGFR and also showed activity against mutant forms like EGFR T790M .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| 12b | EGFR Inhibitor | 0.016 | A549 |
| 12b | Anti-proliferative | 8.21 | HCT-116 |
| 12b | Apoptosis Inducer | - | - |
The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis and cell cycle arrest. For example, compound 12b was shown to increase the BAX/Bcl-2 ratio significantly, indicating enhanced apoptotic signaling . Flow cytometric analyses revealed that it could arrest the cell cycle at the S and G2/M phases, further contributing to its anti-cancer efficacy.
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit a range of pharmacological activities:
- Antiviral : Some derivatives have shown effectiveness against viral infections.
- Anti-inflammatory : These compounds may modulate inflammatory pathways.
- Antimicrobial : Certain analogs demonstrate activity against bacterial strains.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives for their anti-cancer properties. The synthesized compounds were tested against A549 and HCT-116 cell lines. The most promising derivative (compound 12b) not only inhibited cell growth effectively but also showed selectivity towards cancer cells over normal cells .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Condensation of substituted pyrazoles with amidines to form the pyrazolo[3,4-d]pyrimidinone core.
Functionalization : Introduction of the naphthalen-1-ylmethyl group via alkylation or nucleophilic substitution under reflux conditions (e.g., using DMF or THF as solvents) .
Benzamide Coupling : Reaction of the intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide .
- Optimization : Adjust reaction time (6–24 hours), temperature (60–100°C), and solvent polarity to improve yields (e.g., ethanol for higher purity vs. DMSO for solubility) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., downfield shifts for the pyrimidinone carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (critical for SAR studies) .
Q. How is the compound’s preliminary biological activity screened in vitro?
- Methodological Answer :
- Anticancer Assays : Cell viability tests (MTT assay) against cancer lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR or Aurora kinases) using fluorescence-based assays .
- Control Experiments : Compare with structurally related analogs (e.g., pyrazolo[3,4-d]pyrimidines with substituted aryl groups) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?
- Methodological Answer :
- Substituent Variation : Systematically modify the naphthalen-1-ylmethyl group (e.g., halogenation or methoxy substitutions) and monitor changes in IC50 values .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) and hydrophobic regions (naphthyl group) .
- Metabolic Stability : Assess modifications to the benzamide moiety (e.g., methyl vs. trifluoromethyl groups) to enhance plasma half-life .
Q. What experimental approaches resolve contradictions in biological data across different assays?
- Methodological Answer :
- Assay Reprodubility : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility Adjustments : Address discrepancies in IC50 values by testing compound solubility in DMSO/PBS mixtures .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Simulate binding poses in target kinases (e.g., CDK2) using AutoDock Vina to prioritize derivatives with stronger hydrophobic contacts .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to predict resistance mutations .
- ADMET Prediction : Use SwissADME to filter derivatives with favorable pharmacokinetic profiles (e.g., low CYP450 inhibition) .
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for high-yield, low-impurity synthesis of the pyrazolo[3,4-d]pyrimidinone core .
- Purification : Optimize column chromatography (e.g., gradient elution with hexane/EtOAc) or switch to recrystallization (ethanol/water) for scalability .
- Quality Control : Use HPLC-PDA to monitor purity (>98%) and identify degradation products under accelerated stability testing .
Notes
- Key References : Prioritize data from PubChem , peer-reviewed journals , and patents .
- Advanced Techniques : X-ray crystallography and MD simulations are recommended for mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
